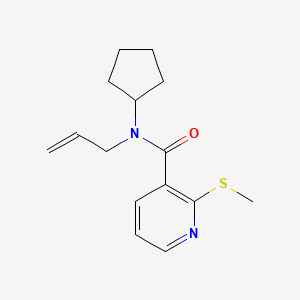

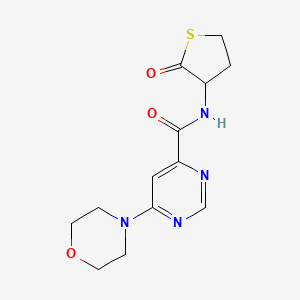

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Dichlorobenzenesulfonyl chloride” is an aryl sulfonyl chloride derivative . It’s also known as 2,6-dichlorophenylsulfonyl chloride . “1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride” is another compound with a CAS Number: 1049768-10-6 .

Synthesis Analysis

“2,6-Dichlorobenzenesulfonyl chloride” may be used as a starting material in the multi-step synthesis of sulfonamide-containing diarylsquaramide. It may also be used in the synthesis of cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs .

Molecular Structure Analysis

The molecular formula for “2,6-Dichlorobenzenesulfonyl chloride” is C6H3Cl3O2S . The molecular weight is 245.51 .

Chemical Reactions Analysis

“Benzenesulfonyl chloride” is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Physical And Chemical Properties Analysis

The physical properties of “2,6-Dichlorobenzenesulfonyl chloride” include a melting point of 53-56 °C (lit.) . It’s soluble in alcohol and diethyl ether, but insoluble in cold water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis of Derivatives : Research has detailed the synthesis of various sulfonamide derivatives, including those related to 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine, and their biological screenings. For example, a study synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating moderate to good biological activities against both Gram-positive and Gram-negative bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

- Crystal and Molecular Structure : Another study presented the synthesis, crystal, and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting the structural organization and potential applications in molecular electronics (Rublova et al., 2017).

Biological Activities

- Antimicrobial Activities : Research into sulfonamide derivatives, such as those structurally related to this compound, has shown promising antimicrobial properties. A study synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide and evaluated their antibacterial and antifungal activities, indicating significant potential in antimicrobial applications (Ghorab et al., 2017).

Chemical Reactions and Transformations

- Novel Reaction Pathways : The exploration of novel chemical reactions and transformations involving sulfonamide derivatives offers insights into the synthetic versatility and potential application of these compounds in chemical synthesis. For instance, a method for the generation of sulfene from chlorosulfonylmethylene(dimethyl)ammonium chloride demonstrates innovative approaches to synthesizing complex sulfonamide structures (Prajapati et al., 1993).

Safety and Hazards

Eigenschaften

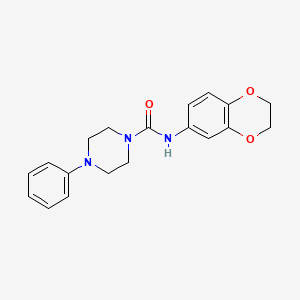

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHNUDAXBVVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)